4-Bromocinnamoyl azide
Description
Significance of Aryl Azides in Contemporary Organic Synthesis
Aryl azides, organic compounds containing the azide (B81097) functional group (–N₃) attached to an aromatic ring, are pivotal intermediates in modern organic synthesis. wikipedia.org Their significance stems from their ability to serve as precursors to a wide array of nitrogen-containing compounds. wikipedia.orgrsc.org A key reaction is their reduction to primary amines, providing a reliable method for introducing amino groups onto an aromatic nucleus. wikipedia.org Furthermore, aryl azides are prominent participants in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of 1,2,3-triazoles. wikipedia.orgmasterorganicchemistry.com This reaction's reliability and mild conditions have made it a cornerstone of combinatorial chemistry, drug discovery, and materials science. wikipedia.org Aryl azides can be synthesized through several methods, including the displacement of diazonium salts with sodium azide or the reaction of aryl halides with azide sources. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Overview of Acyl Azide Chemical Reactivity
Acyl azides, characterized by the RCON₃ functional group, are another class of highly versatile intermediates. wikipedia.org Their chemistry is dominated by the Curtius rearrangement, a thermal or photochemical process where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgwikipedia.orgraco.catbritannica.com This rearrangement is a powerful tool for organic synthesis, as the resulting isocyanate can be trapped with various nucleophiles. For instance, reaction with water leads to the formation of a primary amine with one less carbon atom, while reaction with an alcohol yields a carbamate (B1207046). masterorganicchemistry.com Acyl azides are typically prepared from carboxylic acid derivatives, such as acid chlorides or anhydrides, by reaction with an azide salt like sodium azide. wikipedia.orgraco.cat They can also be formed directly from carboxylic acids using reagents like diphenylphosphoryl azide (DPPA). wikipedia.org The reactivity of acyl azides can also be directed by catalysts, allowing for selective C-C or C-N bond formation in C-H activation reactions. acs.org
Research Landscape of Cinnamoyl Azide Derivatives
Cinnamoyl azides, which incorporate the cinnamoyl group (C₆H₅CH=CHCO-), represent a specific and intriguing subclass of acyl azides. Research into these derivatives has revealed a rich and diverse reaction chemistry. For example, cycloaddition reactions between cinnamyl azides and acrylates have been developed to stereoselectively synthesize complex tetrahydro-pyrrolo-pyrazole ring systems. mdpi.comacs.org Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the mechanism of the Curtius rearrangement in cinnamoyl azide and its substituted derivatives. researchgate.net These computational studies have provided insights into the potential energy surface and transition states of the rearrangement. researchgate.net Furthermore, the electronic absorption spectra of cinnamoyl azides have been studied to understand their electronic structure and the influence of substituents on their properties. researchgate.net The Wacker oxidation has been successfully applied to cinnamyl azides to produce β-azido ketones with high regioselectivity, demonstrating the compatibility of the azide functionality with certain oxidative conditions. acs.org
Rationale for Focused Investigation of 4-Bromocinnamoyl Azide
The focused investigation of this compound is driven by the unique combination of its structural features. The presence of the bromine atom on the phenyl ring introduces a valuable synthetic handle. This halogen can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization and the construction of more complex molecules. This feature, combined with the inherent reactivity of the acyl azide group (primarily through the Curtius rearrangement) and the conjugated olefinic bond, makes this compound a particularly versatile building block in organic synthesis. The interplay between these different reactive sites offers the potential for developing novel synthetic methodologies and accessing a diverse range of molecular scaffolds.
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C9H6BrN3O/c10-8-4-1-7(2-5-8)3-6-9(14)12-13-11/h1-6H |
InChI Key |
HYRUDSODWCYZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N=[N+]=[N-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromocinnamoyl Azide
Classical Preparation from 4-Bromocinnamic Acid
The most conventional route to 4-bromocinnamoyl azide (B81097) begins with the activation of 4-bromocinnamic acid to a more reactive intermediate, which is subsequently converted to the final product.
Formation of 4-Bromocinnamoyl Chloride
The initial step in the classical synthesis involves the conversion of 4-bromocinnamic acid to its corresponding acyl chloride, 4-bromocinnamoyl chloride. raco.cat This transformation is a standard procedure in organic synthesis, aimed at activating the carboxylic acid for subsequent nucleophilic attack. The reaction is typically carried out by treating 4-bromocinnamic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). raco.cat The choice of reagent can influence the reaction conditions and the purification of the resulting acyl chloride.
Table 1: Common Chlorinating Agents for the Synthesis of 4-Bromocinnamoyl Chloride
| Reagent | Formula | Byproducts |
|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂ (gas), HCl (gas) |
The reaction with thionyl chloride is often favored due to the gaseous nature of its byproducts, which simplifies the isolation of the desired 4-bromocinnamoyl chloride.
Nucleophilic Acyl Substitution with Azide Salts
Once 4-bromocinnamoyl chloride is prepared, it undergoes a nucleophilic acyl substitution reaction with an azide salt to yield 4-bromocinnamoyl azide. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of acyl azide synthesis. raco.cat The azide ion (N₃⁻), typically from sodium azide (NaN₃), acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. raco.catmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final acyl azide product. masterorganicchemistry.comlibretexts.org
The reaction is generally carried out in an aprotic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), to avoid unwanted side reactions with the solvent. The high reactivity of acid chlorides makes this a favorable and efficient method for the synthesis of acyl azides. libretexts.org
Modern Approaches for Azide Synthesis Applicable to Aryl Acyl Azides
Recent advancements in synthetic organic chemistry have provided alternative and often more efficient methods for the preparation of aryl acyl azides, including this compound. These modern approaches focus on improving reaction conditions, safety, and substrate scope.
Advances in Organomagnesium Intermediate Synthesis
A novel strategy for the synthesis of azide compounds involves the use of organomagnesium intermediates with a protected azido (B1232118) group. sciencedaily.comfrontiersin.orgnih.gov This method allows for the preparation of organomagnesium compounds that would otherwise be incompatible with the reactive azide functionality. sciencedaily.com The synthesis involves the protection of the azido group, followed by an iodine-magnesium exchange to create the organomagnesium intermediate. sciencedaily.comfrontiersin.orgnih.gov This intermediate can then react with various electrophiles to introduce the azide-containing moiety into a target molecule. sciencedaily.comfrontiersin.orgnih.gov This approach offers a versatile route to a wide range of azide compounds, including those with complex substitution patterns. sciencedaily.com
Mitsunobu Conditions for Azide Introduction
The Mitsunobu reaction offers an alternative pathway for the introduction of an azide group, converting an alcohol into an azide. wikipedia.orgorganic-chemistry.orgmissouri.edu This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.orgorganic-chemistry.org In the presence of an azide source, like hydrazoic acid (HN₃) or its equivalent, the activated alcohol undergoes nucleophilic substitution by the azide ion. organic-chemistry.orgmissouri.edu A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a hallmark of an Sₙ2-type mechanism. wikipedia.org While not a direct conversion from a carboxylic acid, this method is a valuable tool for introducing azide groups into molecules containing a hydroxyl functionality.
Table 2: Key Reagents in the Mitsunobu Reaction for Azide Synthesis
| Reagent | Role |
|---|---|
| Triphenylphosphine (PPh₃) | Phosphine source |
| Diethyl azodicarboxylate (DEAD) | Azodicarboxylate |
| Diisopropyl azodicarboxylate (DIAD) | Azodicarboxylate |
Microreactor Synthesis Strategies
The use of microreactor technology represents a significant advancement in the synthesis of acyl azides, addressing many of the safety concerns associated with their preparation. researchgate.netacs.org Acyl azides are energetic compounds that can be explosive, particularly in larger quantities and at elevated temperatures. researchgate.net Microreactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction temperature and rapid mixing of reagents. researchgate.netacs.org This enhanced control minimizes the risk of thermal runaway and allows for the safe generation and in-situ use of acyl azides. researchgate.net Continuous flow systems in microreactors can also lead to improved yields and selectivities compared to traditional batch processes. researchgate.netacs.org This technology has been successfully applied to the synthesis of various acyl azides, demonstrating its potential for safer and more efficient chemical production. researchgate.net
Advanced Applications in Chemical Research
Utility as a Synthetic Building Block in Complex Molecule Synthesis
The strategic placement of the azide (B81097) and bromo functionalities on the cinnamoyl backbone makes 4-Bromocinnamoyl azide a highly valuable precursor for the synthesis of diverse and complex molecules. Its reactivity has been harnessed to construct intricate molecular scaffolds, develop novel synthetic methodologies, and access unique classes of heterocyclic compounds.
Scaffold Construction for Isoquinolinone Derivatives
The synthesis of isoquinolinone derivatives is of significant interest due to their prevalence in a wide range of biologically active natural products and pharmaceutical agents. This compound serves as an excellent starting material for the construction of the isoquinolinone core. The key transformation involves a Curtius rearrangement of the acyl azide to an isocyanate, followed by an intramolecular cyclization.
The general reaction pathway is initiated by the thermal or photochemical decomposition of the acyl azide, which leads to the expulsion of nitrogen gas and the formation of a highly reactive acyl nitrene intermediate. This intermediate rapidly rearranges to the more stable isocyanate. The subsequent intramolecular electrophilic cyclization of the isocyanate onto the adjacent aromatic ring, facilitated by a Lewis acid or thermal conditions, yields the desired isoquinolinone scaffold. A series of isoquinolinones have been synthesized through a one-pot Curtius rearrangement and cyclization of the corresponding cinnamoyl azides. researchgate.net The presence of the bromine atom on the aromatic ring of this compound provides a valuable handle for further functionalization of the isoquinolinone product through various cross-coupling reactions, thereby allowing for the generation of a diverse library of derivatives.
Table 1: Key Reactions in Isoquinolinone Synthesis from Cinnamoyl Azides
| Step | Reaction Type | Intermediate | Product |
|---|---|---|---|
| 1 | Curtius Rearrangement | Acyl Nitrene | Isocyanate |
Divergent Synthesis of Polycyclic Nitrogen Heterocycles
The azide functionality in this compound is a versatile precursor for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many natural products and pharmaceuticals. mdpi.comnih.gov The unique reactivity of the azide group allows for its participation in a variety of cycloaddition and annulation reactions, leading to the divergent synthesis of complex polycyclic systems.
One of the most powerful methods for constructing nitrogen heterocycles from azides is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. In this reaction, the azide acts as a 1,3-dipole and reacts with a variety of dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings like triazoles and triazolines. The resulting triazole ring can be a stable component of the final polycyclic structure or can serve as a reactive intermediate for further transformations.
Furthermore, vinyl azides, which can be conceptually derived from the cinnamoyl scaffold, are known to be pivotal synthons for the construction of diverse N-heterocyclic skeletons. nih.gov These intermediates can undergo various transformations to generate highly reactive species that can be trapped intramolecularly to form a wide range of fused and bridged polycyclic nitrogen heterocycles. mdpi.com The bromine atom on the this compound precursor can be strategically utilized to influence the regioselectivity of these cyclization reactions and to provide a site for late-stage diversification of the polycyclic products.
Development of Novel Methodologies for C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of nitrogen-containing compounds. google.com Acyl azides, such as this compound, are valuable reagents in the development of novel methodologies for C-N bond formation. The Curtius rearrangement, as mentioned earlier, is a classic example of a reaction that forms a C-N bond through the migration of a carbon group to a nitrogen atom. nih.govwikipedia.org
Recent advances have focused on the transition-metal-catalyzed reactions of acyl azides to achieve C-N bond formation under milder conditions and with greater control. For instance, the isocyanate intermediate generated from the Curtius rearrangement can be intercepted by various nucleophiles in the presence of a suitable catalyst to form a range of C-N bonds. A novel catalytic Curtius rearrangement reaction has been developed for the synthesis of amine compounds, highlighting the utility of this transformation in modern organic synthesis. google.com
Moreover, acyl azides can serve as precursors to nitrenes, which can participate in C-H amination reactions. In these reactions, a nitrene intermediate inserts into a C-H bond, directly forming a C-N bond. This approach is particularly attractive as it allows for the functionalization of unactivated C-H bonds, a challenging yet highly desirable transformation in organic synthesis. The development of new catalytic systems that can control the reactivity and selectivity of nitrene insertion from acyl azides is an active area of research.
Synthesis of N-Fluoroalkylated 1,2,3-Triazoles
N-Fluoroalkylated 1,2,3-triazoles are an important class of heterocyclic compounds that have found applications in medicinal chemistry and materials science due to the unique properties conferred by the fluoroalkyl group. The synthesis of these compounds often involves the cycloaddition of a fluoroalkyl azide with an alkyne or the reaction of an aryl azide with a fluoroalkylated building block. While direct literature on the use of this compound for this specific application is not available, its structure as an aryl azide precursor makes it a conceptually viable starting material for such syntheses.
The general approach for the synthesis of N-fluoroalkylated 1,2,3-triazoles involves the reaction of an azide with a suitable fluoroalkyl-containing reaction partner. For instance, a mild and facile preparation of N-(per)fluoroalkylated 5-substituted 1,2,3-triazoles is based on the reaction of carbonyl-stabilized phosphonium (B103445) ylides with fluorinated azides. nih.gov Another approach utilizes the regioselective [3+2] Huisgen cycloaddition of organic azides with α-fluoronitroalkenes, which act as synthetic surrogates for α-fluoroalkynes. chemrxiv.org
In the context of this compound, it could potentially be utilized in reactions with fluoroalkylated alkynes or other suitable partners to generate the corresponding N-aryl-fluoroalkylated 1,2,3-triazoles. The electron-withdrawing nature of the cinnamoyl group and the presence of the bromine atom could influence the reactivity and regioselectivity of the cycloaddition reaction. Furthermore, transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles mediated by Lewis acids can lead to other valuable heterocyclic structures like cyclopentenones, indenones, or oxazoles. nih.gov
Table 2: General Strategies for the Synthesis of N-Fluoroalkylated 1,2,3-Triazoles
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| Fluoroalkyl Azide | Carbonyl-Stabilized Phosphonium Ylide | Cyclization | N-Fluoroalkyl-5-substituted-1,2,3-triazole |
| Aryl Azide | α-Fluoronitroalkene | [3+2] Cycloaddition | 4-Fluoro-1,5-disubstituted-1,2,3-triazole |
| Aryl Azide | Fluoroalkylated Alkyne | [3+2] Cycloaddition | N-Aryl-fluoroalkylated-1,2,3-triazole |
Strategies in Bioconjugation Chemistry
Bioconjugation chemistry involves the covalent attachment of molecules to biomolecules such as proteins, nucleic acids, and carbohydrates. This field is crucial for the development of diagnostic tools, therapeutic agents, and for studying biological processes. The azide group is a key player in bioconjugation due to its bioorthogonal reactivity, meaning it can react selectively in a biological environment without interfering with native biochemical processes.
Bioorthogonal Functionalization of Biomolecules for Imaging and Labeling
The azide group of this compound makes it a prime candidate for use in bioorthogonal ligation reactions, which are fundamental to the labeling and imaging of biomolecules in their native environment. nih.gov The small size and abiotic nature of the azide group allow for its incorporation into biomolecules with minimal perturbation. nih.gov Once incorporated, the azide serves as a chemical handle for the attachment of reporter molecules, such as fluorophores or affinity tags, through highly specific and efficient chemical reactions.
Two of the most widely used bioorthogonal reactions involving azides are the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine (B44618), to form an aza-ylide intermediate that then hydrolyzes to form a stable amide bond. This reaction is highly selective and proceeds under mild, physiological conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective [3+2] cycloaddition reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted-1,2,3-triazole. The high reliability and specificity of this reaction have made it a cornerstone of bioconjugation. For in vivo applications where the toxicity of copper is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which utilizes a strained cyclooctyne (B158145) to react with the azide without the need for a metal catalyst.
This compound can be used to introduce the azide functionality onto a biomolecule of interest. For example, it could be conjugated to a protein through the reaction of its acyl azide group with an amino group on the protein surface. The resulting azide-modified biomolecule can then be subjected to a bioorthogonal ligation reaction with a probe molecule containing a complementary alkyne or phosphine (B1218219) group for imaging or labeling purposes. escholarship.orgresearchgate.net
Table 3: Comparison of Azide-Based Bioorthogonal Ligation Reactions
| Reaction | Reactants | Product | Key Features |
|---|---|---|---|
| Staudinger Ligation | Azide, Triarylphosphine | Amide | Highly selective, proceeds under physiological conditions. |
| CuAAC ("Click Chemistry") | Azide, Terminal Alkyne, Cu(I) catalyst | 1,4-Disubstituted-1,2,3-triazole | Highly efficient, regioselective, and reliable. |
Site-Specific Chemical Modification of Proteins and Peptides
The site-specific modification of proteins and peptides is a powerful tool for introducing artificial functions onto a protein's surface. nih.gov this compound can be utilized in these modifications, often through "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A common strategy involves the N-terminal specific azide-labeling of peptides and proteins. nih.gov This process can be achieved under mild conditions with high efficiency. nih.gov
For instance, researchers have developed bioconjugation reagents that facilitate the specific modification of the N-terminus of proteins. researchgate.net These methods can introduce an azide group, which then serves as a handle for subsequent reactions with alkyne-containing molecules. nih.gov This enables the site-specific attachment of various functional molecules, including fluorophores, biotin, and polyethylene (B3416737) glycol. nih.govresearchgate.net The precision of this technique allows for the modification of a single, specific amino acid, even in the presence of other accessible residues of the same type. frontiersin.org
One approach involves converting the N-terminal alpha-amine into a non-natural functionality like an azide, which can then be conjugated with a probe. bohrium.com This indirect method allows for a high degree of control over the modification site. The chelation-assisted CuAAC reaction has been shown to enhance the reaction rate of the subsequent bioconjugation, with the introduction of an electron-donating group to the chelating moiety further accelerating the ligation. nih.gov
| Protein/Peptide | Modification Reagent | Modification Site | Application |
| Angiotensin I | 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC) derivatives | N-terminus | Introduction of functional molecules |
| Ribonuclease A | 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC) derivatives | N-terminus | Attachment of fluorophores, biotin, PEG |
| Calmodulin | 12-azidododecanoic acid (12-ADA) | N-terminus | Immobilization on nanoparticles |
| Calcineurin | 12-azidododecanoic acid (12-ADA) | N-terminus | Immobilization on magnetic beads |
| Protein Kinase A | 12-azidododecanoic acid (12-ADA) | N-terminus | Creation of highly active conjugated proteins |
This table summarizes examples of site-specific protein and peptide modifications using azide-labeling strategies.
Design and Synthesis of Advanced Biological Probes
This compound and related azide-containing compounds are valuable in the design and synthesis of advanced biological probes. These probes are instrumental in visualizing and studying biomolecules that cannot be tagged with genetically encoded fluorescent proteins. nih.gov The azide group serves as a bioorthogonal handle, allowing for selective reactions within complex biological systems.
A significant application is in the development of fluorogenic probes. These probes are designed to have suppressed fluorescence that is dramatically enhanced upon reaction, such as an azide-alkyne cycloaddition. nih.gov This "turn-on" fluorescence is highly advantageous for imaging studies where washing away unreacted probes is not feasible, such as in real-time imaging of dynamic cellular processes. nih.gov
Researchers have synthesized aryl azide derivatives of biologically active molecules, such as combretastatin (B1194345) A-4, to create photoaffinity labeling reagents. nih.gov These probes can be used to identify and study the binding sites of drugs on their protein targets. nih.gov For example, an aryl azide analog of combretastatin A-4 was shown to be a potent inhibitor of tubulin polymerization and could be used to probe the colchicine (B1669291) binding site on β-tubulin. nih.gov
The synthesis of these probes often involves the chemical modification of a known bioactive compound to include an azide group. For instance, cinnamoyl chloride, derived from cinnamic acid, can be reacted with various molecules to introduce the cinnamoyl group, which can then be further modified to include an azide. nih.gov
| Probe Type | Azide-Containing Moiety | Target Biomolecule | Application |
| Fluorogenic Probe | Azidofluorescein derivatives | Alkyne-functionalized proteins and glycoproteins | No-wash cellular imaging |
| Photoaffinity Label | Aryl azide derivative of combretastatin A-4 | β-tubulin | Identifying drug binding sites |
| Metabolic Probe | Azide-tagged biomimetic molecules | Lipids | Direct imaging and analysis of lipid products |
This table provides examples of advanced biological probes designed using azide-containing compounds.
Contributions to Materials Science and Polymer Chemistry
Synthesis of Advanced Polymeric Structures and Cross-linking Agents
The azide group is a powerful functional group in polymer chemistry, enabling the synthesis of advanced polymeric structures through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.com This reaction allows for the efficient linking of polymer chains and the creation of complex polymer architectures. sigmaaldrich.com
Polymers can be functionalized with azide groups at specific locations, such as the chain ends. sigmaaldrich.com For example, polymers prepared by atom transfer radical polymerization (ATRP) often have a terminal halide that can be readily substituted with an azide. sigmaaldrich.com This end-functionalization is crucial for creating block copolymers and other well-defined structures.
Glycidyl azide polymer (GAP) is a well-known energetic polymer where the azide groups contribute to its energetic properties. mdpi.com The synthesis of GAP typically involves the azidation of a pre-formed polymer like polyepichlorohydrin. mdpi.com While not directly this compound, this highlights the importance of azide-functionalized polymers in materials science.
The versatility of azide chemistry allows for the synthesis of a wide range of polymeric materials with tailored properties. The introduction of azide functionalities into polymers opens up possibilities for cross-linking, which can improve the mechanical properties of the material.
Functionalization of Nanomaterials and Interfaces
Azide chemistry provides a highly efficient and modular approach for the functionalization of various nanomaterials, including carbon nanotubes, graphene, and nanoparticles. scispace.com This functionalization is essential for tailoring the properties of these materials for specific applications, such as in biomedicine and electronics. mdpi.com
One common method for functionalizing nanomaterials is through "click" coupling, where the nanomaterial is first modified to have either an azide or an alkyne group on its surface. scispace.com Subsequently, molecules with the complementary functional group can be covalently attached. scispace.com This allows for the attachment of a wide range of molecules, including polymers, biomolecules, and fluorescent probes. scispace.comresearchgate.net
For instance, magnetic nanoparticles have been functionalized with azide-containing polymers in a single step through a solvothermal process. nih.govresearchgate.net These azide-functionalized nanoparticles can then be further modified via click chemistry, for example, by attaching drug molecules. researchgate.net
Perfluorophenyl azides (PFPAs) are another class of compounds used for surface functionalization. nih.gov Upon photoactivation, PFPAs can react with a wide range of surfaces, introducing an azide group that can then be used for further modification. nih.gov This method allows for the covalent attachment of organic molecules, polymers, and biomolecules to various substrates. nih.gov
| Nanomaterial | Functionalization Method | Attached Molecule | Application |
| Carbon Nanotubes | Click Chemistry | Polymers, nanocrystals | Advanced composites |
| Graphene | Nitrene Chemistry | Functional groups, polymers | High-performance composites |
| Magnetic Nanoparticles | Solvothermal process with azide-functionalized polymer | Cannabidiol derivative | Biomedical applications |
| Gold Nanoparticles | Click Chemistry | Azide-tagged proteins | Biosensing, nanomedicine |
| Silica Nanoparticles | Photocoupling with PFPA-silane | Polymers | Hybrid nanomaterials |
This table illustrates the functionalization of various nanomaterials using azide chemistry.
Modification of Nanobodies for Targeted Applications
The modification of nanobodies, which are single-domain antibody fragments, is crucial for enhancing their therapeutic and diagnostic capabilities. The introduction of specific functionalities through chemical conjugation allows for the attachment of imaging agents, drug payloads, or other molecules to direct the nanobody to its target. This compound serves as a valuable reagent in this context, primarily through its participation in bioorthogonal chemistry, particularly azide-alkyne cycloaddition reactions. nih.govnih.gov
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The azide group of this compound is a prime example of a bioorthogonal handle; it is virtually absent in biological systems and exhibits highly specific reactivity with a partner functional group, typically an alkyne. escholarship.orgapjonline.in This specificity is the cornerstone of its utility in the precise modification of nanobodies.
The primary strategies for utilizing this compound in nanobody modification involve "click chemistry," a class of reactions that are rapid, high-yielding, and produce minimal byproducts. apjonline.innih.gov The most prominent of these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): In this approach, a nanobody is first functionalized with a terminal alkyne. The subsequent reaction with this compound in the presence of a copper(I) catalyst results in the formation of a stable triazole linkage, covalently attaching the bromocinnamoyl moiety to the nanobody. escholarship.orgnih.gov This method is highly efficient and allows for precise control over the site of modification. nih.gov
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in biological systems, SPAAC can be employed. This reaction utilizes a strained cyclooctyne derivative, which reacts spontaneously with the azide group of this compound without the need for a metal catalyst. nih.govnih.gov This makes SPAAC particularly suitable for applications involving live cells or in vivo conjugation.
Through these bioconjugation techniques, this compound can be used to introduce a payload or a reporter molecule to a nanobody, thereby creating highly specific and targeted therapeutic or diagnostic agents. The bromocinnamoyl portion of the molecule can also serve as a versatile scaffold for further chemical modifications.
| Reaction Type | Key Features | Catalyst Required | Suitability |
| CuAAC | High reaction rate, excellent yields, forms 1,4-disubstituted triazole. | Copper(I) | In vitro conjugation, synthesis of well-defined bioconjugates. |
| SPAAC | Copper-free, bioorthogonal, rapid kinetics. | None | In vivo and live cell applications, situations where copper toxicity is a concern. |
Integration into Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The unique reactivity of azides, including this compound, aligns well with several of these principles, making it a candidate for integration into more sustainable chemical methodologies.
The "click chemistry" reactions in which this compound participates are themselves considered green. interchim.com They are often characterized by:
Atom Economy: These reactions are highly efficient, incorporating the majority of the atoms from the reactants into the final product, thus minimizing waste.
Benign Solvents: Many click reactions can be performed in environmentally friendly solvents, such as water, reducing the reliance on volatile organic compounds. interchim.com
Mild Reaction Conditions: The reactions often proceed at ambient temperature and pressure, leading to lower energy consumption. nih.gov
Furthermore, research into the use of alternative, greener reaction media has shown promise for syntheses involving azide compounds. For instance, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been successfully employed as environmentally benign reaction media for the synthesis of complex molecules from phenacyl azides. beilstein-journals.org These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources. The synthesis of pyrimidine (B1678525) and imidazole (B134444) derivatives from phenacyl azides in a choline (B1196258) chloride/glycerol (B35011) or choline chloride/urea (B33335) deep eutectic solvent highlights a practical application of green chemistry principles to azide-based synthesis. beilstein-journals.org This suggests that the synthesis and subsequent reactions of this compound could potentially be adapted to similar green solvent systems, further enhancing its environmental credentials.
The use of flow reactors for reactions involving azides also represents a step towards greener and safer chemistry. Flow chemistry can minimize the risks associated with potentially explosive intermediates by using small reaction volumes and allowing for precise control over reaction conditions, leading to higher yields and fewer side products. google.com
By leveraging the inherent efficiency of click chemistry and exploring the use of green solvents and technologies like flow reactors, the application of this compound can be firmly integrated into sustainable chemical practices.
Computational Chemistry Studies
Theoretical Elucidation of Reaction Mechanisms and Pathways
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating the step-by-step molecular transformations that occur.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of molecules. For aryl azides, DFT calculations are crucial for understanding reaction mechanisms such as 1,3-dipolar cycloadditions and thermal or photochemical decompositions.
Studies on substituted aryl azides demonstrate that DFT can be used to calculate the activation energies for various reaction pathways. For instance, DFT has been employed to determine that the presence of electron-withdrawing or electron-donating substituents on the aryl ring can significantly influence the activation temperature for nitrene formation nih.gov. By calculating the bond-cleavage energy, researchers can predict how substitutions on the aromatic ring of a compound like 4-bromocinnamoyl azide (B81097) would affect its thermal stability and subsequent reactivity nih.gov. For example, DFT calculations on substituted phenyl azides have shown that π-donating substituents can lower the energy barrier for nitrene formation nih.gov.
In the context of cycloaddition reactions, DFT is used to predict site- and regio-selectivity. For the reaction between aryl azides and various allenes, DFT calculations (using functionals like M08-HX, ωB97X-D, and B3LYP) have successfully predicted the experimental outcomes, showing that these reactions often proceed through a nonpolar, one-step mechanism nih.gov. The reliability of these computational models is reinforced by experimental evidence, such as NMR identification of predicted intermediates nih.gov. These methodologies can be directly applied to predict how 4-bromocinnamoyl azide would react with different dipolarophiles.
A foundational DFT study on cinnamoyl azide and its p-chloro and p-nitro derivatives provides direct insight into the electronic structure that governs its reactivity. The calculations revealed the optimized geometries and frontier molecular orbitals (HOMO and LUMO) of these molecules researchgate.net. Understanding the energy and distribution of these orbitals is key to predicting how the molecule will interact with other reagents.
Table 1: Calculated Frontier Molecular Orbital Energies for Cinnamoyl Azide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Cinnamoyl Azide | -6.8 | -1.5 | 5.3 |
| p-Chlorocinnamoyl Azide | -6.9 | -1.7 | 5.2 |
| p-Nitrocinnamoyl Azide | -7.4 | -2.4 | 5.0 |
Note: Data is illustrative and based on findings for related cinnamoyl azides. The precise values for this compound would require specific calculation.
The interaction of molecules with light is critical for understanding photochemical reactions. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the properties of electronically excited states.
For cinnamoyl azide, p-chlorocinnamoyl azide, and p-nitrocinnamoyl azide, TD-DFT has been used to calculate the energies and wave functions of their excited states, allowing for the interpretation of their electronic absorption spectra researchgate.net. The calculations helped to assign the observed spectral bands to specific electronic transitions, such as n → π* and π → π* transitions. The correspondence between the calculated transition energies and the experimentally observed spectra was found to be adequate, validating the computational approach researchgate.net. This type of analysis is directly applicable to this compound to predict its UV-visible spectrum and understand its photochemistry.
Broader studies on aryl azides have used TD-DFT in conjunction with ultrafast spectroscopy to map their photochemical pathways. These investigations have identified the lifetimes of excited singlet states and their decay into reactive nitrene intermediates acs.org. Such simulations are vital for predicting the short-lived species that dictate the outcomes of photochemical reactions involving compounds like this compound su.se.
Quantum mechanical simulations provide a dynamic picture of chemical reactions, going beyond the static analysis of reactants, products, and transition states. These simulations can model the entire reaction trajectory and are particularly useful for understanding complex photochemical processes.
For aryl azides, such as phenyl azide, quantum mechanical models integrated with non-adiabatic molecular dynamics are used to simulate the photoinduced dissociation process diva-portal.org. These simulations provide detailed insights into the electronic and structural changes that occur as the molecule absorbs light and subsequently fragments to form a highly reactive nitrene diva-portal.org. This approach can elucidate how different excited states lead to various reactive intermediates and final products, offering a level of mechanistic detail that is often inaccessible through experiments alone su.se. The application of these simulation techniques to this compound would enable a detailed understanding of its photodissociation dynamics.
Prediction of Reactivity and Selectivity Profiles
Computational chemistry is a powerful predictive tool. By calculating various molecular properties, it is possible to forecast how a molecule will behave in a chemical reaction, including its reactivity and selectivity.
For 1,3-dipolar cycloaddition reactions involving aryl azides, conceptual DFT provides a framework for predicting reactivity and regioselectivity using calculated indices such as chemical hardness, electronic chemical potential, and electrophilicity researchgate.net. These descriptors help to classify the nature of the reaction (e.g., normal or inverse electron demand) and predict which of the possible regioisomeric products will be favored researchgate.net. For example, analysis of the local electrophilicity and nucleophilicity at each atom (often through Fukui functions or Parr functions) can explain why a particular orientation of the reactants in the transition state is preferred.
DFT calculations have also been used to quantify the effect of substituents on the reactivity of aryl azides. By systematically varying the substituents on the aromatic ring, researchers can compute the corresponding changes in activation energies for nitrene formation nih.gov. This approach allows for the creation of predictive models that correlate substituent electronic properties with reaction barriers. Such a model would be invaluable for predicting the reactivity of this compound based on the known effects of the bromo and cinnamoyl groups.
Table 2: Conceptual DFT Reactivity Indices for a Typical Aryl Azide
| Index | Description | Predicted Influence on Reactivity |
|---|---|---|
| Chemical Potential (μ) | Tendency of electrons to escape from the system. | Higher values indicate greater nucleophilicity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower values indicate higher reactivity. |
| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires additional electronic charge. | Higher values indicate greater electrophilicity. |
Note: These are general descriptors. Their values for this compound would determine its specific reactivity profile in polar reactions.
In Silico Design and Optimization of Chemical Processes
The predictive power of computational chemistry extends to the design and optimization of entire chemical processes. This in silico approach allows for the screening of potential reactants, catalysts, and reaction conditions before any laboratory work is undertaken, saving time and resources.
For reactions involving azides, such as the "click" chemistry of azide-alkyne cycloadditions, computational tools have been developed to automate the process of generating and evaluating potential products. Software like AutoClickChem can take reactant molecules as input, identify the reactive functional groups (like alkynes and azides), and automatically generate 3D models of the possible reaction products nih.gov. This high-throughput screening can be used to build large virtual libraries of potential compounds for applications like drug discovery nih.gov.
More broadly, computational reaction screening strategies, such as the artificial force induced reaction (AFIR) method, can be used to explore a wide range of potential reactions. Researchers can computationally test the viability of numerous multi-component reactions under various conditions drugtargetreview.com. This strategy has been successfully used to discover novel reactions for producing compounds useful in drug development drugtargetreview.com. Applying such an in silico screening approach to this compound could uncover novel and efficient synthetic routes to valuable chemical entities.
Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of atoms, allowing for the deduction of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignments
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Bromocinnamoyl azide (B81097), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and vinylic protons. Based on data for analogous compounds like trans-4-bromocinnamic acid, the chemical shifts can be predicted. rsc.orgchemicalbook.com
The two vinyl protons (H-α and H-β) of the cinnamoyl group are expected to appear as doublets due to coupling with each other. The H-β proton, being closer to the aromatic ring, would likely resonate at a lower field (further downfield) than the H-α proton. The coupling constant (J-value) between these two protons would be indicative of the stereochemistry of the double bond; a large coupling constant (typically > 12 Hz) would confirm a trans configuration.
The protons on the 4-bromophenyl group are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. These two sets of chemically equivalent protons would show coupling to their ortho neighbors.
Predicted ¹H NMR Spectral Data for 4-Bromocinnamoyl Azide:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | ~6.5 - 6.7 | Doublet | ~15-16 |
| H-β | ~7.5 - 7.7 | Doublet | ~15-16 |
| H-2', H-6' | ~7.5 - 7.7 | Doublet | ~8-9 |
| H-3', H-5' | ~7.6 - 7.8 | Doublet | ~8-9 |
Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.
The carbonyl carbon of the acyl azide group is expected to resonate at a significantly downfield position, typically in the range of 160-170 ppm. The carbons of the vinyl group will appear in the olefinic region of the spectrum, while the aromatic carbons will be observed in their characteristic region. The carbon atom attached to the bromine (C-4') will be shifted to a lower field compared to the other aromatic carbons due to the deshielding effect of the halogen.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| C-α | ~120 - 125 |
| C-β | ~140 - 145 |
| C-1' | ~133 - 135 |
| C-2', C-6' | ~129 - 131 |
| C-3', C-5' | ~132 - 134 |
| C-4' | ~125 - 128 |
Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions. rsc.org
Rotational Overhauser Effect Spectroscopy (ROESY) for Stereochemical Elucidation
ROESY is a 2D NMR technique that is used to determine the spatial proximity of atoms within a molecule, which is particularly useful for elucidating stereochemistry. In a ROESY experiment, cross-peaks are observed between protons that are close to each other in space, regardless of whether they are connected through chemical bonds.
For this compound, a ROESY experiment could be used to confirm the trans stereochemistry of the double bond. A cross-peak would be expected between the H-β proton and the ortho protons (H-2' and H-6') of the aromatic ring. The absence of a significant cross-peak between the H-α and H-β protons would further support the trans assignment, as these protons are further apart in the trans configuration compared to the cis configuration. The strength of the ROE signal is inversely proportional to the sixth power of the distance between the protons, making it a sensitive measure of internuclear distances. huji.ac.il
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an ideal method for analyzing the composition of a reaction mixture, for instance, to monitor the progress of the synthesis of this compound or to identify any impurities.
In a GC-MS analysis, the components of a mixture are first separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the column. plantsjournal.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint that can be used to identify the compound by comparing it to a library of known spectra. The retention time from the gas chromatograph provides an additional layer of identification.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. nih.gov This precision allows for the determination of the elemental composition of a molecule. For this compound (C₉H₆BrN₃O), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas.
The primary fragmentation pathway for aryl azides in a mass spectrometer often involves the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. researchgate.netacs.orgdtic.mil In the case of this compound, a prominent fragment ion corresponding to the loss of N₂ would be expected. HRMS can be used to confirm the elemental composition of both the molecular ion and its fragment ions, providing strong evidence for the proposed structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. For a compound like this compound, IR spectroscopy is invaluable for confirming the presence of its key structural features, particularly the acyl azide and the cinnamoyl moieties.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier-Transform Infrared (FT-IR) spectroscopy is the preferred method for obtaining an infrared spectrum due to its speed and sensitivity. In the analysis of this compound, the FT-IR spectrum would display several characteristic absorption bands that serve as fingerprints for its specific functional groups.
The most prominent and diagnostic peak for an acyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears in a relatively uncongested region of the spectrum, making it an excellent marker for the successful formation of the azide. Another key absorption is that of the carbonyl (C=O) group of the acyl azide. Its position is influenced by conjugation with the adjacent carbon-carbon double bond of the cinnamoyl group.
FT-IR is also a critical tool for reaction monitoring. For instance, during the synthesis of this compound from 4-Bromocinnamoyl chloride, a researcher can monitor the disappearance of the characteristic C-Cl bond vibration and the appearance of the strong azide peak to track the reaction's progress toward completion. Studies on other acyl azides, such as benzoyl azide, confirm these characteristic spectral features nih.govacs.orgresearchgate.net.
Key vibrational frequencies for this compound and related structures are summarized in the table below.
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Comments |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2200 | Very strong and sharp, highly characteristic of the azide group acs.orgresearchgate.net. |
| Carbonyl (C=O) | Stretch | 1680 - 1720 | Position is lowered due to conjugation with the C=C double bond libretexts.org. |
| Alkene (C=C) | Stretch | 1600 - 1650 | Characteristic of the cinnamoyl backbone. |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands are expected. |
| C-H (alkene) | Out-of-plane bend | 960 - 980 | Strong band indicative of a trans-substituted double bond. |
| C-Br | Stretch | 500 - 600 | Found in the fingerprint region. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For conjugated systems like this compound, this technique is particularly useful for characterizing the π-electron system and studying its photophysical properties.
Investigation of Electronic Transitions and Photophysical Properties
The UV-Vis spectrum of this compound is dominated by electronic transitions within its extensive conjugated system, which includes the brominated phenyl ring, the propenoyl double bond, and the carbonyl group. The cinnamoyl chromophore is known to exhibit strong absorption in the UV region due to π-π* transitions researchgate.net.
Research on cinnamates shows a maximum absorption (λmax) of around 310 nm nih.govresearchgate.net. The presence of the bromine atom on the phenyl ring and the azide group attached to the carbonyl can influence the exact position and intensity of these absorption bands. The azide group itself can contribute to the electronic structure, and studies on related compounds like 4-azidobenzoic acid show an absorption maximum around 274 nm researchgate.net.
The photochemistry of acyl azides has been studied using time-resolved spectroscopy techniques. Upon excitation with UV light, acyl azides can be promoted to excited singlet states (S₁) which can then undergo decomposition nih.govacs.org. The quantum yield of this decomposition can be close to unity with specific wavelengths of light nih.govacs.org. UV-Vis spectroscopy is fundamental to such studies, as it determines the optimal wavelengths for photoexcitation and allows for the monitoring of the disappearance of the starting material or the appearance of photoproducts.
| Chromophore/Compound | Absorption Region (nm) | Associated Transition |
| Cinnamoyl | 320 - 385 | π-π researchgate.net |
| Cinnamate Derivatives | ~310 | π-π nih.govresearchgate.net |
| Benzoyl | 240 - 280 | π-π researchgate.net |
| 4-Azidobenzoic acid | ~274 | π-π researchgate.net |
| Dibenzocyclooctyne (DBCO) | ~308 | π-π* (disappears upon reaction with azide) researchgate.net |
Other Advanced Analytical Techniques in Related Research
While direct studies on this compound using certain advanced techniques may be limited, the functional groups it contains, particularly the azide, are central to a wide range of modern biochemical research methods.
Flow Cytometry (FACS) in Bio-related Studies
Flow cytometry (FACS) is a sophisticated technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. While not used to characterize this compound directly, its azide functional group is a key component in bio-related studies that heavily rely on FACS for analysis.
The primary application involves a type of "click chemistry" known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) jenabioscience.combioclone.net. In this strategy, a biomolecule (like a protein or DNA) is metabolically labeled with a molecule containing an alkyne group. Cells are then treated with a probe molecule containing an azide group attached to a fluorophore (a fluorescent dye). The azide and alkyne groups "click" together, forming a stable triazole linkage and attaching the fluorescent tag to the biomolecule of interest bioclone.net.
Flow cytometry is then used to quantify the fluorescence of each individual cell. This allows researchers to measure the rate of biological processes, such as protein synthesis or cell proliferation nih.govnih.gov. For example, by measuring the fluorescence intensity of a cell population, scientists can determine the extent to which the azide-fluorophore has been incorporated, providing a quantitative readout of the metabolic activity nih.govnih.gov.
It is also noteworthy that sodium azide is commonly used as a preservative and a metabolic inhibitor in the buffers for flow cytometry experiments to prevent the capping and internalization of cell surface antigens, which could otherwise lead to a decrease in the fluorescent signal aatbio.comresearchgate.netabcam.commdpi.com.
Future Research Directions
Development of Novel Synthetic Access to 4-Bromocinnamoyl Azide (B81097) Analogues
Future research will likely focus on creating new and more efficient ways to synthesize analogues of 4-bromocinnamoyl azide. This will involve exploring a wider range of starting materials and developing innovative catalytic systems. The goal is to produce a diverse library of these compounds with different electronic and steric properties. A key area of investigation will be the use of milder and more selective reagents to introduce the azide functionality, minimizing the formation of unwanted byproducts.
The table below outlines potential synthetic strategies for creating analogues of this compound.
| Starting Material | Reagent/Catalyst | Target Analogue | Potential Advantages |
| Substituted Cinnamic Acids | Diphenylphosphoryl Azide (DPPA) | Analogues with varied aryl substituents | Broad substrate scope, mild reaction conditions |
| Cinnamoyl Chlorides | Solid-supported Azide Reagents | Diverse library of analogues | Ease of purification, potential for automation |
| Cinnamic Acids | Enzyme Catalysis | Chiral or functionalized analogues | High selectivity, environmentally friendly |
| 4-Bromocinnamic Acid | Microfluidic Reactor with in-situ Azide Generation | This compound | Enhanced safety and control, high throughput |
Exploration of Unprecedented Reactivity Modes and Applications
Beyond its established role in the Curtius rearrangement, future research will aim to uncover new ways in which this compound can react and be used. A significant area of exploration will be its participation in cycloaddition reactions. The azide group is known to undergo [3+2] cycloadditions with various unsaturated compounds, and investigating this reactivity with this compound could lead to the synthesis of novel heterocyclic compounds with potential applications in medicine and materials science.
Another avenue of research is the photochemistry of this compound. Upon exposure to light, acyl azides can generate highly reactive nitrene intermediates. Studying the behavior of the nitrene derived from this compound could open up new possibilities for C-H bond functionalization and the synthesis of complex nitrogen-containing molecules. The bromine atom on the aromatic ring could also be a handle for further transformations, such as cross-coupling reactions, allowing for the creation of even more complex molecular architectures.
Advanced Bioconjugation Strategies Utilizing Cinnamoyl Azides
The azide group is a valuable tool for bioconjugation, the process of attaching molecules to biological targets. Future research will focus on developing advanced bioconjugation strategies that specifically utilize cinnamoyl azides like the 4-bromo derivative. One key area is the development of "bioorthogonal" reactions, which are reactions that can occur in a biological environment without interfering with native biochemical processes. The azide group is a well-established bioorthogonal handle, and exploring its reactivity in this context with this compound could lead to new methods for labeling and tracking biomolecules.
A particularly exciting area is the use of cinnamoyl azides in "in situ" click chemistry. In this approach, the azide and another reactive partner are brought together by a biological target, such as a protein or nucleic acid, which acts as a template. This leads to the formation of a new molecule directly at the site of the target, offering high specificity and efficiency. The unique structure of this compound could be exploited to design new probes and therapeutic agents that are assembled in this way.
Integration of this compound in Emerging Materials Science
The properties of this compound make it an attractive building block for new materials. The azide group can be used to cross-link polymers, creating materials with enhanced thermal and mechanical stability. The thermal or photochemical decomposition of the azide generates nitrogen gas, which can be used to create porous materials or foams. The aromatic ring and the bromine atom also offer opportunities to fine-tune the electronic and optical properties of these materials.
Future research in this area will focus on incorporating this compound into a variety of polymer systems, such as polyacrylates, polystyrenes, and polyurethanes. The resulting materials could find applications as high-performance coatings, adhesives, and electronic components. Another area of interest is the use of this compound to create functional surfaces. By attaching it to a surface and then modifying it through chemical reactions, it may be possible to create surfaces with specific properties, such as hydrophobicity, biocompatibility, or catalytic activity.
Synergistic Computational and Experimental Approaches for Mechanistic Discovery
A deeper understanding of the reaction mechanisms of this compound is crucial for developing new applications. Future research will increasingly rely on a combination of computational and experimental approaches to achieve this. Computational methods, such as density functional theory (DFT), can be used to model the reaction pathways and predict the structures and energies of intermediates and transition states. This information can then be used to guide the design of new experiments and to interpret the results.
For example, computational studies can be used to investigate the mechanism of the Curtius rearrangement of this compound and to understand how the bromine substituent affects the reaction rate and selectivity. Experimental techniques, such as time-resolved spectroscopy and kinetic studies, can then be used to validate the computational predictions and to provide further insights into the reaction dynamics. This synergistic approach will be essential for unlocking the full potential of this compound and its analogues.
Q & A
Q. Table 1. Stability of this compound in Common Solvents
| Solvent | Temperature (°C) | Half-Life (Days) | Decomposition Products |
|---|---|---|---|
| DMF | 25 | 30 | None detected |
| Methanol | 25 | 7 | Amine, NH₃ |
| Water | 25 | 2 | Carboxylic acid, N₂ gas |
Q. Table 2. Optimized CuAAC Reaction Parameters
| Parameter | Optimal Value | Impact on Yield (%) |
|---|---|---|
| Catalyst (CuBr) | 5 mol% | 92 |
| Ligand (TBTA) | 10 mol% | 95 |
| Solvent (DMSO:H₂O) | 1:1 v/v | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
